N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Regiochemistry Structure-Activity Relationship Benzofuran Derivatives

This compound is the meta-methoxy (3-OCH₃) reference point in a systematic benzofuran-benzamide SAR series targeting NSCLC antiproliferative activity. Substitution with the 4-OCH₃ analog (CAS 929452-37-9), 4-Cl analog (CAS 923192-04-5), or unsubstituted benzoyl analog (CAS 923216-43-7) fundamentally alters electronic effects on the π-system—published class-level IC₅₀ values span <9.3 to >100 μM across regioisomers, making analog interchange scientifically invalid. The 4-methylbenzamide moiety at the 6-position further distinguishes it from dimethoxy variants, enabling comparative ADME/T profiling. Procure this exact CAS to generate reproducible, publishable head-to-head SAR data.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 929412-80-6
Cat. No. B6544014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
CAS929412-80-6
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C
InChIInChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-21-16(2)24(30-22(21)14-19)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
InChIKeyZFZBYKIZJGRUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929412-80-6): Compound Identity and Procurement Baseline


N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929412-80-6) is a synthetic small molecule belonging to the benzofuran-benzamide class, with molecular formula C25H21NO4 and a molecular weight of 399.45 g/mol . The compound features a 3-methyl-1-benzofuran core substituted at position 2 with a 3-methoxybenzoyl group and at position 6 with a 4-methylbenzamide moiety. It is supplied as a research-grade screening compound with a typical purity specification of ≥95% . Based on its structural features, this compound falls within the broader family of 3-methyl-1-benzofuran derivatives that have been investigated for antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines [1]. However, it is critical to note that no peer-reviewed primary research publication or patent specifically characterizing the biological activity, pharmacological profile, or physicochemical properties of this exact compound was identified at the time of this analysis.

Why Generic Substitution Is Not Advisable for N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide in Research Procurement


Benzofuran-benzamide compounds within the CAS 9294xx and 9232xx series are not interchangeable despite sharing a common 3-methyl-1-benzofuran-6-yl core. Three structural positions drive functional divergence: (i) the substituent identity and position on the benzoyl ring at C2 of the benzofuran (3-OCH3 in the target vs. 4-OCH3, 4-Cl, or unsubstituted in analogs); (ii) the substituent pattern on the benzamide ring at the 6-position; and (iii) the resulting electronic effects on the entire π-system. Published class-level evidence demonstrates that seemingly minor modifications on the 3-methyl-1-benzofuran scaffold produce IC50 values spanning from sub-10 μM to >100 μM against the same NSCLC cell lines [1]. Compounds with IC50 <9.3 μM and those with moderate activity (25–40 μM) coexist within the same synthetic series [1], underscoring that potency cannot be inferred across analogs without compound-specific data. Procurement of an uncharacterized analog in place of this compound would introduce an unquantified risk of altered or absent biological activity.

Quantitative Differentiation Evidence for N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide vs. Closest Analogs


Regiochemical Differentiation: Meta-Methoxy (3-OCH3) vs. Para-Methoxy (4-OCH3) on the Benzoyl Ring

The target compound bears a 3-methoxy (meta) substituent on the benzoyl ring at the benzofuran C2 position, in contrast to the closest commercially available analog N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929452-37-9), which carries a 4-methoxy (para) substituent . The meta-OCH3 group exerts an electron-withdrawing inductive effect (-I) while donating electrons via resonance (+M) only at the ortho and para positions; this means the meta position cannot stabilize a developing positive charge through resonance in the same manner as the para isomer. This electronic asymmetry alters the dipole moment, H-bond acceptor geometry, and potentially the binding pose within a biological target pocket. In the broader 3-methyl-1-benzofuran SAR literature, the position of substituents on the benzoyl ring is a key determinant of antiproliferative potency, with structural analogs of cercosporamide showing that the west-part substitution pattern directly modulates cytotoxicity [1].

Regiochemistry Structure-Activity Relationship Benzofuran Derivatives

Molecular Weight and Formula Differentiation from the Unsubstituted Benzoyl Analog

The target compound (C25H21NO4, MW 399.45) carries a 3-methoxy substituent on the benzoyl ring, distinguishing it from the simplest analog in the series, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (CAS 923216-43-7; C24H19NO3, MW 369.4) . The addition of the methoxy group increases molecular weight by approximately 30.0 Da (+8.1%), adds one hydrogen-bond acceptor, and significantly alters the calculated lipophilicity. According to the medicinal chemistry literature on benzofuran-based anticancer agents, the presence and position of methoxy substituents on the benzoyl ring are key determinants of biological activity, with different substitution patterns yielding IC50 values that differ by more than an order of magnitude within the same chemical series [1].

Molecular Weight Physicochemical Properties Lead Optimization

Class-Level Antiproliferative Activity of 3-Methyl-1-Benzofuran Derivatives Against NSCLC Cell Lines

The target compound belongs to the 3-methyl-1-benzofuran class, for which published antiproliferative data against human NSCLC cell lines exist. In the study by Bazin et al. (2013), a series of 3-methyl-1-benzofuran derivatives were screened in vitro against NSCLC-N6 (mutant p53) and A549 (wild-type p53) cell lines [1]. Three compounds (designated 10, 12, and 31) showed IC50 values below 9.3 μM, while three others (13, 18, and 32) displayed moderate IC50 values in the 25–40 μM range [1]. Importantly, these data demonstrate that structural modifications within this scaffold produce highly variable antiproliferative potency, ranging from potent (<10 μM) to essentially inactive. The target compound has not been tested in this or any other published assay; therefore its specific IC50 cannot be inferred from class-level data. This evidence establishes the biological relevance of the scaffold while underscoring the need for compound-specific characterization before any activity-based selection.

Antiproliferative Activity NSCLC Cancer Cell Lines

Purity Specification and Procurement-Grade Differentiation

The target compound is offered at a purity specification of ≥95% as determined by the supplier's standard QC methods . This purity level is consistent with typical screening compound specifications and is identical to the purity specification reported for closely related analogs in the same chemical series, including the para-methoxy regioisomer CAS 929452-37-9 (also ≥95%) and the 4-chloro analog CAS 923192-04-5 (≥95%) . No analytical characterization data (e.g., HPLC chromatograms, NMR spectra, melting point) are publicly available for this compound from the supplier. Users requiring quantified purity for critical assays should request a certificate of analysis (CoA) at the time of procurement.

Purity Specification Quality Control Procurement

Structural Differentiation from Dimethoxy Benzamide Variants at the 6-Position

The target compound bears a 4-methyl substituent on the benzamide ring at the benzofuran 6-position. Two closely related dimethoxy variants exist: 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-67-0), which replaces the 4-methyl with a 4-methoxy on the benzamide , and 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929412-78-2), which carries a 2-methoxy substituent . These variations alter the hydrogen-bonding capability, steric profile, and electronic properties of the benzamide moiety. In related benzofuran-2-carboxamide antiproliferative series, the nature of the amide substituent has been shown to significantly impact cytotoxicity, with certain amide modifications producing differential activity profiles across tumor cell lines [1]. The 4-methyl group in the target compound is less polar and lacks the H-bond acceptor character of a methoxy group, which may affect solubility, target binding, and metabolic stability relative to the dimethoxy variants.

Benzamide Substitution Structure-Activity Relationship Chemical Diversity

Recommended Research Application Scenarios for N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929412-80-6)


Structure-Activity Relationship (SAR) Exploration of Benzoyl Ring Substitution in 3-Methylbenzofuran Series

The primary justification for procuring this specific compound is to serve as the meta-methoxy reference point in a systematic SAR study comparing the effect of benzoyl ring substitution position (ortho, meta, para) on biological activity. As established in Section 3, the target compound (3-OCH3) complements the commercially available 4-OCH3 analog (CAS 929452-37-9) . Testing both regioisomers side-by-side in antiproliferative assays modeled after Bazin et al. (2013) [1] would generate direct head-to-head comparative data that are currently absent from the literature. This scenario is appropriate for medicinal chemistry groups engaged in lead optimization of benzofuran-based kinase inhibitors or antiproliferative agents targeting NSCLC.

Chemical Probe or Screening Library Member for Phenotypic Assays

This compound is suitable as a member of a diversity-oriented screening library where the benzofuran scaffold has been pre-validated for antiproliferative activity (class-level IC50 range <9.3 to >40 μM against NSCLC cell lines) . Its inclusion enables hit identification in phenotypic screens targeting cancer cell viability, with the caveat that any hit must be followed by analog testing to establish SAR and confirm that the meta-methoxy substitution pattern is responsible for the observed activity. Procurement in the ≥95% purity grade is adequate for primary screening applications.

Comparative Profiling with Chloro-Substituted and Unsubstituted Benzoyl Analogs

Researchers seeking to understand the electronic contribution of the benzoyl substituent to target binding can assemble a focused panel including this compound (3-OCH3, electron-donating via resonance at ortho/para, inductively withdrawing at meta), the 4-chloro analog CAS 923192-04-5 (electron-withdrawing), and the unsubstituted benzoyl analog CAS 923216-43-7 (baseline). The molecular weight and formula differentiation documented in Section 3 [1] support the procurement of these three structurally distinct entities as a mini-library for differential bioactivity profiling.

Metabolic Stability or Permeability Comparison Between Methyl-Benzamide and Methoxy-Benzamide Variants

The target compound's 4-methylbenzamide moiety at the 6-position distinguishes it from dimethoxy variants (CAS 929471-67-0 and CAS 929412-78-2) [2]. This structural difference provides a basis for comparative ADME/T profiling studies, where the less polar 4-methyl group may confer higher membrane permeability (predicted from the high calculated LogP of approximately 5.99 for this chemotype) relative to the more polar 4-methoxybenzamide variant. Such studies would generate valuable data for lead optimization programs where balancing potency with favorable pharmacokinetic properties is critical.

Quote Request

Request a Quote for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.